6-amino-4-(3-methylthiophen-2-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-4-(3-methylthiophen-2-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused with a pyran ring, makes it an interesting subject for scientific research.
Vorbereitungsmethoden
The synthesis of 6-amino-4-(3-methylthiophen-2-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multicomponent reaction. One common method involves the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of a catalyst. This reaction can be carried out under solvent-free conditions, which is advantageous for green chemistry . The use of nano-eggshell/Ti (IV) as a catalyst has been reported to yield high efficiency and selectivity .
Analyse Chemischer Reaktionen
6-amino-4-(3-methylthiophen-2-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
6-amino-4-(3-methylthiophen-2-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer, anti-inflammatory, and antimicrobial agent
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly p38 MAP kinase.
Industrial Applications: It is used in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity.
Wirkmechanismus
The mechanism of action of 6-amino-4-(3-methylthiophen-2-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit p38 MAP kinase, which plays a crucial role in inflammatory responses . The compound binds to the ATP-binding pocket of the kinase, thereby blocking its activity and reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-amino-4-(3-methylthiophen-2-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile include other dihydropyrano[2,3-c]pyrazoles and aminopyrazoles. These compounds share similar structural features and biological activities. the presence of the 3-methyl-2-thienyl group in this compound provides unique electronic and steric properties that can enhance its biological activity and selectivity .
Eigenschaften
Molekularformel |
C15H16N4OS |
---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
6-amino-4-(3-methylthiophen-2-yl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C15H16N4OS/c1-3-4-10-12-11(13-8(2)5-6-21-13)9(7-16)14(17)20-15(12)19-18-10/h5-6,11H,3-4,17H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
LVXUCRIVZGSKTI-UHFFFAOYSA-N |
SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CS3)C |
Kanonische SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CS3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.